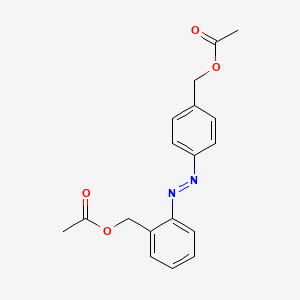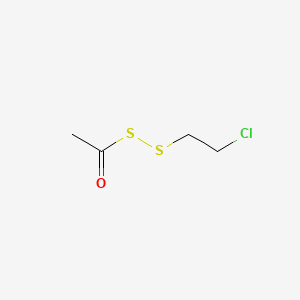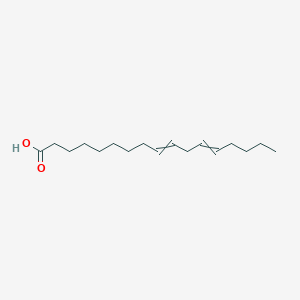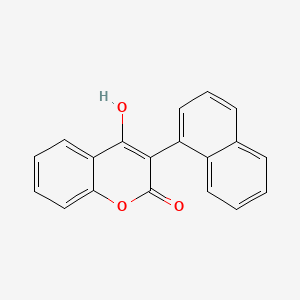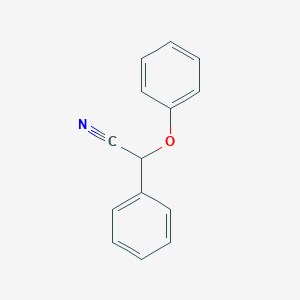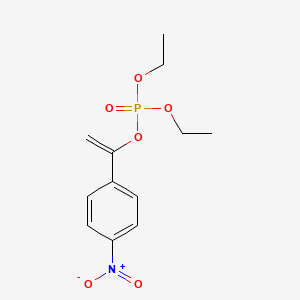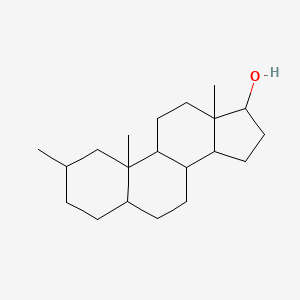
2-Methylandrostan-17-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylandrostan-17-ol is a steroidal compound that belongs to the class of androstane derivatives. Steroids are organic compounds with four cycloalkane rings arranged in a specific molecular configuration. This compound is characterized by the presence of a methyl group at the second carbon position and a hydroxyl group at the seventeenth carbon position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylandrostan-17-ol typically involves multiple steps, starting from simpler steroidal precursors. One common method involves the protection of the hydroxyl group, followed by selective functionalization at the desired positions. For example, the hydroxyl group can be protected using tert-butyldimethylsilyl chloride, and subsequent reactions can introduce the methyl group at the second position .
Industrial Production Methods
Industrial production of this compound often involves large-scale organic synthesis techniques. These methods are optimized for high yield and purity, utilizing advanced catalytic processes and efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methylandrostan-17-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the seventeenth position can be oxidized to form a ketone.
Reduction: The compound can be reduced to introduce additional hydrogen atoms, altering its saturation level.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction can lead to the formation of fully saturated derivatives .
Scientific Research Applications
2-Methylandrostan-17-ol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex steroidal compounds and as a model compound for studying steroid chemistry.
Biology: The compound is used in studies related to hormone function and metabolism, as it mimics the structure of naturally occurring steroids.
Medicine: Research on this compound includes its potential therapeutic applications, such as in the development of anti-inflammatory and anabolic agents.
Mechanism of Action
The mechanism of action of 2-Methylandrostan-17-ol involves its interaction with specific molecular targets, such as steroid hormone receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various physiological processes. The pathways involved include the activation of transcription factors and the regulation of protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Methylandrostan-17-ol include other androstane derivatives like androstan-17-ol and 2-methyl-5α-androstan-17-one. These compounds share structural similarities but differ in the position and type of functional groups .
Uniqueness
What sets this compound apart is the specific arrangement of its functional groups, which imparts unique chemical and biological properties. For instance, the presence of the methyl group at the second position can influence its binding affinity to receptors and its metabolic stability .
Properties
CAS No. |
36669-19-9 |
|---|---|
Molecular Formula |
C20H34O |
Molecular Weight |
290.5 g/mol |
IUPAC Name |
2,10,13-trimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C20H34O/c1-13-4-5-14-6-7-15-16-8-9-18(21)19(16,2)11-10-17(15)20(14,3)12-13/h13-18,21H,4-12H2,1-3H3 |
InChI Key |
ZOCYLDVQMLRLSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2CCC3C4CCC(C4(CCC3C2(C1)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


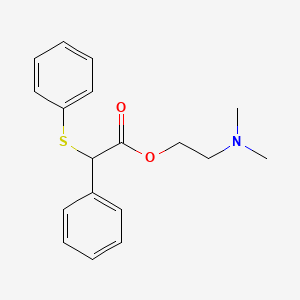

![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14677407.png)
